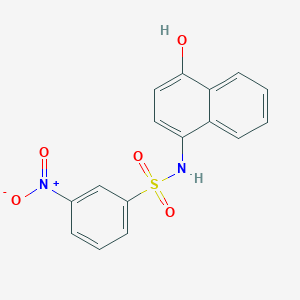![molecular formula C18H22FNO B5187172 (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as FBMMPA, is a chemical compound that has been studied for its potential use in scientific research applications. FBMMPA is a derivative of the phenethylamine family, which includes compounds such as amphetamines and MDMA.
作用机制
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine's mechanism of action involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation ultimately leads to the modulation of neurotransmitter release, including dopamine and serotonin. (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to increase dopamine release in the prefrontal cortex and striatum, as well as serotonin release in the hippocampus.
Biochemical and Physiological Effects:
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, enhanced working memory, and increased sensitivity to the rewarding effects of drugs of abuse such as cocaine and amphetamine. (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its selectivity for TAAR1. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, a limitation of using (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is its potential for off-target effects, as it has been found to bind to other receptors in addition to TAAR1. Additionally, the synthesis of (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is complex and requires a multi-step process, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine's anxiolytic and antidepressant-like effects in animal models suggest that it may have therapeutic potential in these areas. Another area of interest is the role of TAAR1 in drug addiction and reward processing. (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine's ability to enhance the rewarding effects of drugs of abuse suggests that TAAR1 may play a role in addiction-related behaviors. Further research is needed to fully understand the potential applications of (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and TAAR1 in these areas.
合成方法
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. This reaction produces 3-fluorobenzyl-4-methoxyphenylacetamide, which is then reduced using lithium aluminum hydride to produce the desired compound, (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
科学研究应用
(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its potential use as a research tool in neuroscience and pharmacology. Specifically, (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to be a potent and selective ligand for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and has been implicated in the regulation of dopamine and serotonin neurotransmission. (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine's ability to selectively bind to TAAR1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHNOLCPGQGJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)

![5-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187177.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)